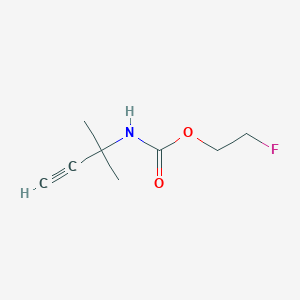![molecular formula C18H21NO2 B14469562 3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde CAS No. 65991-10-8](/img/structure/B14469562.png)
3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde is an organic compound that features a benzaldehyde group attached to a benzyl(methyl)amino propoxy chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde typically involves multiple steps:
Formation of Benzyl(methyl)amine: This can be achieved by reductive amination of benzaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Alkylation: The benzyl(methyl)amine is then reacted with 3-chloropropanol to form 3-{3-[Benzyl(methyl)amino]propoxy}benzene.
Formylation: Finally, the benzene ring is formylated using a Vilsmeier-Haack reaction, which involves the reaction of the benzene derivative with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. The use of automated systems for reagent addition and product separation would enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl(methyl)amino group can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: 3-{3-[Benzyl(methyl)amino]propoxy}benzoic acid.
Reduction: 3-{3-[Benzyl(methyl)amino]propoxy}benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its aldehyde and amine functionalities.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde involves its interaction with various molecular targets:
Aldehyde Group: Can form Schiff bases with amines, which are important in biochemical processes.
Amine Group: Can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties.
類似化合物との比較
Similar Compounds
Benzaldehyde: Lacks the benzyl(methyl)amino propoxy chain, making it less versatile in certain reactions.
3-{3-[Benzyl(methyl)amino]propoxy}benzoic acid: An oxidized form of the compound with different reactivity.
3-{3-[Benzyl(methyl)amino]propoxy}benzyl alcohol: A reduced form with distinct chemical properties.
Uniqueness
3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde is unique due to its combination of aldehyde and benzyl(methyl)amino functionalities, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
特性
CAS番号 |
65991-10-8 |
|---|---|
分子式 |
C18H21NO2 |
分子量 |
283.4 g/mol |
IUPAC名 |
3-[3-[benzyl(methyl)amino]propoxy]benzaldehyde |
InChI |
InChI=1S/C18H21NO2/c1-19(14-16-7-3-2-4-8-16)11-6-12-21-18-10-5-9-17(13-18)15-20/h2-5,7-10,13,15H,6,11-12,14H2,1H3 |
InChIキー |
RLJALWVWMQPTPX-UHFFFAOYSA-N |
正規SMILES |
CN(CCCOC1=CC=CC(=C1)C=O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


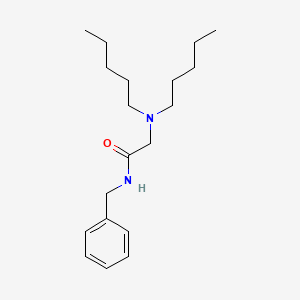
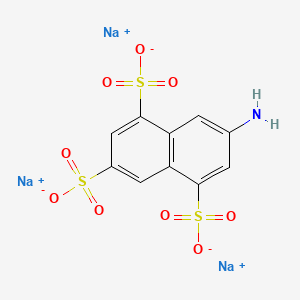
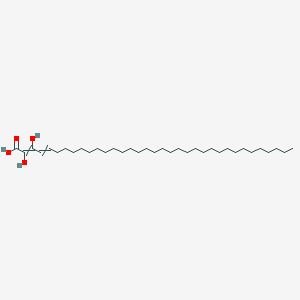
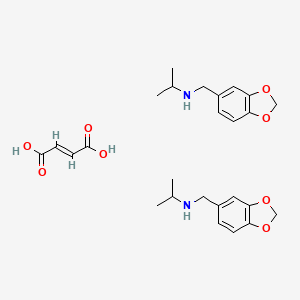
![7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine](/img/structure/B14469491.png)
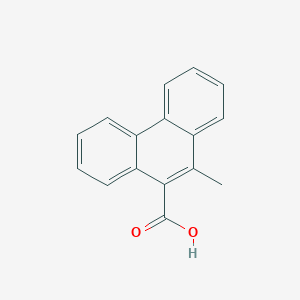
![2-[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]ethan-1-ol](/img/structure/B14469511.png)
![2-[(Azidocarbonyl)amino]benzoyl azide](/img/structure/B14469523.png)

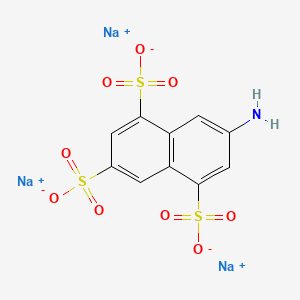
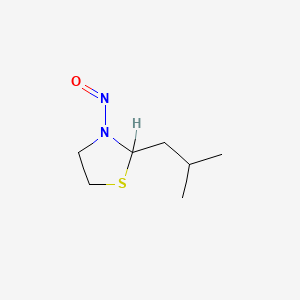
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14469542.png)

